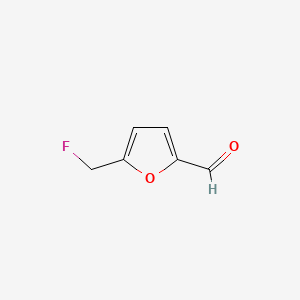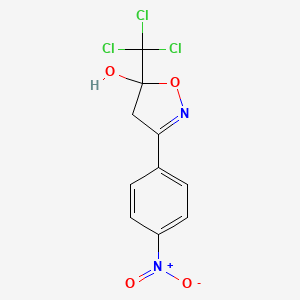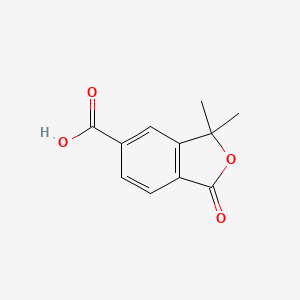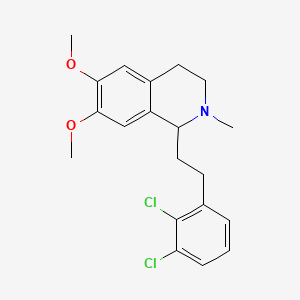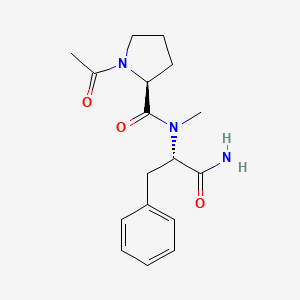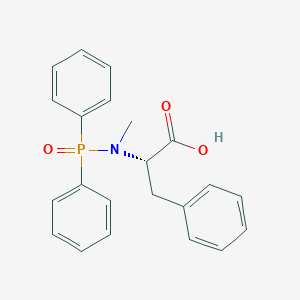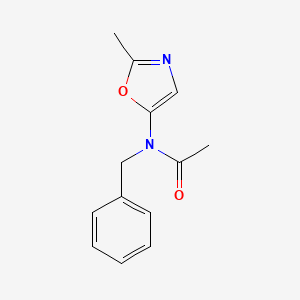![molecular formula C11H9NO4 B12895998 N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide CAS No. 54819-23-7](/img/structure/B12895998.png)
N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide typically involves the reaction of (S)-2,5-dioxotetrahydrofuran-3-yl acetic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
- (S)-2,5-Dioxotetrahydrofuran-3-yl acetate
- (2,5-Dioxotetrahydrofuran-3-yl)acetic acid
Comparison: (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)benzamide is unique due to the presence of the benzamide group, which imparts distinct chemical properties and biological activities. Compared to (S)-2,5-Dioxotetrahydrofuran-3-yl acetate, it has a higher potential for forming hydrogen bonds, which can enhance its binding affinity to biological targets. Additionally, the benzamide group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
54819-23-7 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
N-[(3S)-2,5-dioxooxolan-3-yl]benzamide |
InChI |
InChI=1S/C11H9NO4/c13-9-6-8(11(15)16-9)12-10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,14)/t8-/m0/s1 |
InChI Key |
YSVIOFKUOBVJII-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)OC1=O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(=O)OC1=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



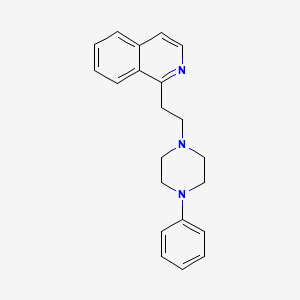
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
